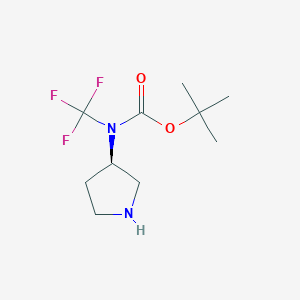![molecular formula C16H19NO B13966347 Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol can be achieved through various methods. One common method involves the reductive amination of benzyl alcohol with methylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride under mild conditions . Another method involves the Michael addition of methylamine to dimethyl fumarate, followed by hydrolysis and reduction steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes use high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol involves its interaction with various molecular targets and pathways. It is known to cross the blood-brain barrier and can be incorporated into proteins, leading to potential neurotoxic effects . The compound can cause excitotoxicity by overstimulating glutamate receptors, leading to neuronal damage . Additionally, it can induce oxidative stress and protein aggregation, contributing to its neurotoxic properties .
Vergleich Mit ähnlichen Verbindungen
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol can be compared with other similar compounds, such as:
Beta-Methylamino-L-alanine (BMAA): A non-proteinogenic amino acid produced by cyanobacteria, known for its neurotoxic effects.
N-Methyl-DL-aspartic acid (NMA): Another neurotoxic compound with similar structural features and biological effects.
Alpha-(methylamino)isobutyric acid: A non-proteinogenic alpha-amino acid with similar chemical properties.
These compounds share structural similarities and exhibit comparable biological activities, but this compound is unique in its specific applications and synthetic routes.
Eigenschaften
Molekularformel |
C16H19NO |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
3-(methylamino)-1,1-diphenylpropan-2-ol |
InChI |
InChI=1S/C16H19NO/c1-17-12-15(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-18H,12H2,1H3 |
InChI-Schlüssel |
PBRUGRJTDHZPCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


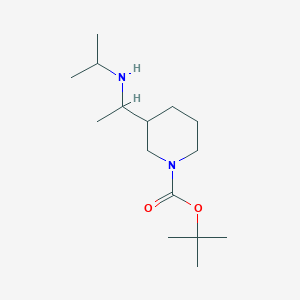
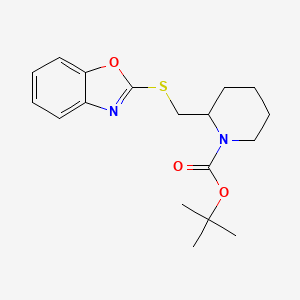
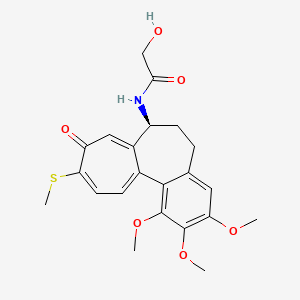
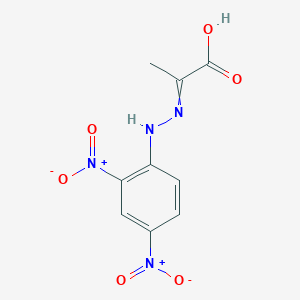
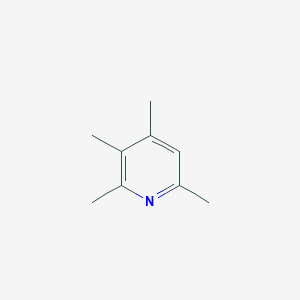
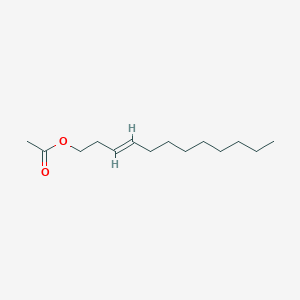
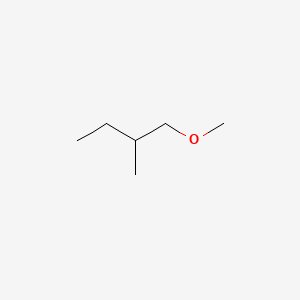
![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)
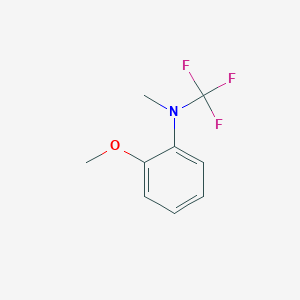
![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)
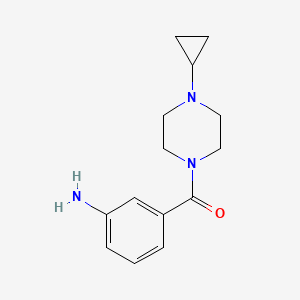
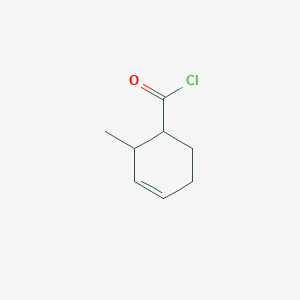
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)
